molecular formula C33H30O17 B1238595 Heliquinomycin CAS No. 178182-49-5

Heliquinomycin

Cat. No.: B1238595
CAS No.: 178182-49-5
M. Wt: 698.6 g/mol
InChI Key: MLFZQFHGXSVTGX-MCTZXALVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heliquinomycin is a natural product isolated from the culture broth of the bacterium Streptomyces species. It is known for its potent inhibitory activity against DNA helicase, an enzyme crucial for DNA replication and repair.

Mechanism of Action

Target of Action

Heliquinomycin primarily targets the DNA helicases involved in DNA replication . These include the MCM4/6/7 helicase and DNA helicase B . DNA helicases play a crucial role in unwinding the DNA duplex during replication .

Mode of Action

This compound interacts with its targets by binding to single-stranded DNA , thereby inhibiting the activity of the DNA helicases . This interaction stabilizes the helicase’s interaction with single-stranded DNA, which in turn inhibits the DNA helicase activity of the MCM4/6/7 complex .

Biochemical Pathways

The inhibition of DNA helicases by this compound perturbs the DNA replication process . This is because DNA helicases are responsible for unwinding the DNA duplex at replication forks, a critical step in DNA replication . Therefore, the inhibition of these helicases disrupts the normal progression of the replication forks .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso

Result of Action

The primary result of this compound’s action is the inhibition of cellular DNA replication . This occurs without affecting the level of chromatin-bound MCM4 and without activating the DNA replication stress checkpoint system . This compound has also been shown to exhibit immunosuppressive and antibacterial activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from the culture broth of Streptomyces sp. jys28 , suggesting that it may be produced in response to specific environmental conditions . .

Biochemical Analysis

Biochemical Properties

Heliquinomycin plays a pivotal role in biochemical reactions by inhibiting DNA helicase activity. It interacts with several enzymes and proteins, including the minichromosome maintenance (MCM) 4/6/7 helicase complex, DNA helicase B, and RECQL4 helicase. The nature of these interactions involves the binding of this compound to single-stranded DNA, thereby stabilizing the interaction between the MCM4/6/7 complex and the DNA . This inhibition disrupts the unwinding of the DNA duplex, which is essential for DNA replication.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits cellular DNA replication at a half-maximal inhibitory concentration (IC50) of 1.4–4 µM . This inhibition leads to G2/M cell cycle arrest and affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been shown to inhibit cell growth with IC50 values ranging from 1.4 to 4 µM . Additionally, it does not inhibit protein synthesis, which suggests a specific targeting mechanism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to single-stranded DNA, which inhibits the DNA helicase activity of the MCM4/6/7 complex . This binding stabilizes the interaction between the helicase and the DNA, preventing the unwinding of the DNA duplex necessary for replication. This compound also inhibits the activity of DNA helicase B and RECQL4 helicase, although to a lesser extent compared to the MCM4/6/7 complex . This inhibition disrupts the DNA replication process, leading to cell cycle arrest and reduced cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be stored for up to 12 months . Over time, this compound continues to inhibit DNA replication and induce cell cycle arrest in in vitro studies. Long-term effects observed in in vivo studies include sustained inhibition of tumor growth and antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DNA replication and tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The threshold for these adverse effects varies depending on the animal model and the specific dosage administered .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA replication and repair. It interacts with enzymes such as DNA polymerase-α/primase and replication protein A, affecting metabolic flux and metabolite levels . The inhibition of DNA helicase activity by this compound disrupts the normal progression of the DNA replication fork, leading to alterations in the metabolic pathways associated with DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to single-stranded DNA, which facilitates its localization to replication forks where DNA helicases are active . This binding affects the accumulation and localization of this compound within the cell, ensuring its inhibitory effects on DNA replication are localized to the sites of action .

Subcellular Localization

This compound is primarily localized to the nucleus, where it exerts its effects on DNA replication. The compound’s interaction with single-stranded DNA and the MCM4/6/7 complex directs it to replication forks within the nucleus . This subcellular localization is crucial for its function as a DNA helicase inhibitor, as it ensures that this compound is present at the sites where DNA unwinding and replication occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heliquinomycin is typically isolated from the culture broth of Streptomyces species. The isolation process involves solvent extraction followed by chromatographic techniques such as centrifugal partition chromatography, Sephadex LH-20, and high-performance liquid chromatography (HPLC) using Capcell Pak C18 . The compound is obtained as a red powder with a molecular formula of C33H30O17 .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces species in optimized culture conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Heliquinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various analogues of this compound, such as 9’-methoxy-heliquinomycin, which exhibit different biological activities .

Scientific Research Applications

Inhibition of DNA Helicases

Heliquinomycin has been shown to effectively inhibit various DNA helicases, which are crucial enzymes involved in DNA replication and repair. This inhibition can lead to significant implications for cancer therapy, as many cancer cells rely on these helicases for uncontrolled proliferation.

  • MCM4/6/7 Helicase : this compound inhibits the activity of the MCM4/6/7 complex at an IC50 of 2.5 µM, suggesting its potential as a targeted therapy in cancers that exhibit high helicase activity .
  • Other Helicases : The compound also affects other helicases such as DNA helicase B (IC50 = 4.3 µM) and RECQL4 (IC50 = 14 µM), indicating a broader spectrum of activity against replicative helicases .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties across various human tumor cell lines:

  • Cell Line Sensitivity : It has demonstrated growth inhibition in HeLa S3, KB, LS180, K562, and HL60 cell lines with IC50 values ranging from 0.96 to 2.8 µg/ml . Notably, it also inhibited growth in adriamycin- and cisplatin-resistant P388 cell lines at similar concentrations.
  • Mechanism of Action : The mechanism involves the inhibition of both DNA and RNA synthesis without affecting protein synthesis, making it a unique candidate in the development of anticancer agents .

Immunosuppressive Properties

Recent studies have identified immunosuppressive activities associated with this compound analogues:

  • T Cell Proliferation : One analogue showed an IC50 value of 7.8 µM against T cell proliferation while exhibiting low cytotoxicity (CC50 = 65.7 µM), indicating its potential use in conditions requiring immunosuppression .
  • Antibacterial Activity : The same analogue demonstrated potent antibacterial activity against various strains, including E. coli, Bacillus subtilis, and Staphylococcus aureus, showcasing its versatility beyond anticancer applications .

Antibacterial Applications

This compound has been evaluated for its antibacterial properties:

  • Minimum Inhibitory Concentrations (MIC) : In vitro studies have reported MIC values indicating strong antibacterial effects against multiple bacterial strains, making it a candidate for further development as an antibiotic .

Research Insights and Future Directions

The ongoing research into this compound's mechanisms of action provides insights into its potential applications:

  • Targeting Viral Infections : The role of helicases in viral DNA replication suggests that this compound could be explored as a therapeutic agent against viral infections by inhibiting viral helicases .
  • Cancer Therapeutics : Given the critical role of helicases in maintaining genome stability, this compound's ability to inhibit these enzymes positions it as a promising candidate in cancer treatment strategies aimed at disrupting DNA replication processes .

Comparison with Similar Compounds

Heliquinomycin belongs to the rubromycin family of natural products, which are known for their antimicrobial and enzyme inhibitory activities. Similar compounds in this family include:

Uniqueness of this compound: this compound is unique due to its selective inhibition of DNA helicase, making it a valuable compound for studying DNA replication and repair mechanisms.

Biological Activity

Heliquinomycin is a naturally occurring antibiotic that has garnered attention for its biological activity, particularly as an inhibitor of DNA helicase enzymes. This article provides a comprehensive overview of the compound's mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound primarily inhibits DNA helicases, which are crucial for unwinding DNA during replication. The compound has been shown to target various helicases with differing potency:

  • Mcm2-7 Helicase : this compound inhibits the activity of the Mcm2-7 helicase at an IC50 value ranging from 1.4 to 4 µM , indicating its effectiveness in disrupting DNA replication processes in eukaryotic cells .
  • Helicase I : The compound also exhibits inhibitory effects on Helicase I, with an IC50 between 7 and 14 µM . This suggests a broader potential for targeting multiple helicase pathways.

Efficacy in Biological Systems

Research has demonstrated that this compound effectively inhibits cellular DNA replication without affecting other cellular processes such as chromatin binding. For instance, studies indicate that it inhibits replication at an IC50 of approximately 2.5 µM , while maintaining chromatin-bound MCM4 levels .

Comparative Activity Table

The following table summarizes the inhibitory concentrations (IC50) of this compound against different helicases:

Helicase IC50 (µM) Notes
Mcm2-71.4 - 4Effective in eukaryotic cells
Helicase I7 - 14Inhibits unwinding activity
Other targetsVariesSpecificity towards various DNA helicases

Study 1: Inhibition of DNA Replication

Study 2: Antiviral Applications

Research has also explored this compound's potential in antiviral therapies, particularly against viruses that utilize helicases for replication. The compound's ability to inhibit helicases could provide a novel approach to treating viral infections, similar to strategies employed against herpes simplex virus (HSV) and hepatitis C virus (HCV) .

Study 3: Structural Insights

Recent investigations into the structural biology of this compound have revealed insights into its interaction with single-stranded DNA. The compound's binding affinity suggests a mechanism that could be exploited for drug design aimed at enhancing specificity towards pathogenic helicases .

Properties

CAS No.

178182-49-5

Molecular Formula

C33H30O17

Molecular Weight

698.6 g/mol

IUPAC Name

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1

InChI Key

MLFZQFHGXSVTGX-MCTZXALVSA-N

SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Synonyms

heliquinomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliquinomycin
Reactant of Route 2
Heliquinomycin
Reactant of Route 3
Heliquinomycin
Reactant of Route 4
Heliquinomycin
Reactant of Route 5
Heliquinomycin
Reactant of Route 6
Heliquinomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.